molecular formula C3H6N4O3 B15355086 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine

3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine

Cat. No.: B15355086
M. Wt: 146.11 g/mol
InChI Key: WHDVTHIOPKCRGZ-UHFFFAOYSA-N
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Description

3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine is a chemical compound with the molecular formula C₄H₈N₄O₃

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the nitration of appropriate precursors. One common method involves the reaction of 3,6-dihydro-2H-1,3,5-oxadiazin-4-amine with nitric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

  • Substitution: Substitution reactions can occur at various positions on the oxadiazine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the compound.

  • Reduction Products: Amino derivatives of the compound.

  • Substitution Products: Different functionalized derivatives based on the substituents introduced.

Scientific Research Applications

3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: The compound is used in studies related to enzyme inhibition and biochemical pathways.

  • Industry: It is used in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism by which 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate their function. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine: A methylated derivative with similar properties but different reactivity.

  • Thiamethoxam: An insecticide that contains the oxadiazine ring structure.

Uniqueness: 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine is unique in its specific arrangement of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C3H6N4O3

Molecular Weight

146.11 g/mol

IUPAC Name

N-(3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide

InChI

InChI=1S/C3H6N4O3/c8-7(9)6-3-4-1-10-2-5-3/h1-2H2,(H2,4,5,6)

InChI Key

WHDVTHIOPKCRGZ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCO1)N[N+](=O)[O-]

Origin of Product

United States

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